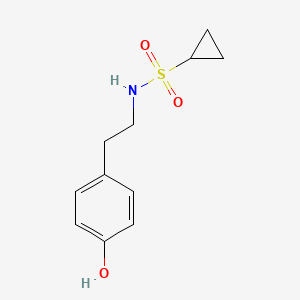
(1-Cbz-aminocyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cbz-aminocyclohexyl)acetic acid, also known as 2-(1-(((Benzyloxy)carbonyl)amino)cyclohexyl)acetic acid, is a compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is notable for its use in organic synthesis, particularly in the protection of amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cbz-aminocyclohexyl)acetic acid typically involves the protection of the amine group using the carboxybenzyl (Cbz) group. This protection is achieved through the reaction of cyclohexylamine with benzyl chloroformate in the presence of a base such as sodium carbonate. The resulting protected amine is then reacted with bromoacetic acid to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of protective groups and subsequent reactions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cbz-aminocyclohexyl)acetic acid undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Catalytic Hydrogenation: Pd-C, H2
Nucleophilic Substitution: Various nucleophiles, typically under basic conditions
Major Products Formed
Deprotected Amine: Removal of the Cbz group yields the free amine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
(1-Cbz-aminocyclohexyl)acetic acid is used in various scientific research applications, including:
Organic Synthesis: As a protected amine, it is valuable in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies involving enzyme interactions and protein modifications.
Mecanismo De Acción
The primary mechanism of action for (1-Cbz-aminocyclohexyl)acetic acid involves its role as a protected amine. The Cbz group protects the amine from unwanted reactions during synthesis and can be selectively removed under specific conditions, allowing for the controlled formation of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
(1-Boc-aminocyclohexyl)acetic acid: Uses the t-butyloxycarbonyl (Boc) group for amine protection.
(1-Fmoc-aminocyclohexyl)acetic acid: Uses the fluorenylmethoxycarbonyl (Fmoc) group for amine protection.
Uniqueness
(1-Cbz-aminocyclohexyl)acetic acid is unique due to the specific properties of the Cbz protecting group, which can be removed under mild hydrogenation conditions, making it particularly useful in multi-step organic syntheses where selective deprotection is required .
Propiedades
IUPAC Name |
2-[1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14(19)11-16(9-5-2-6-10-16)17-15(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXGTFHNQOUAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methylpropyl)-1H-indol-4-yl]methanol](/img/structure/B7894528.png)






![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B7894568.png)
![1-[3-(n-Pentylthio)phenyl]ethanol](/img/structure/B7894577.png)




